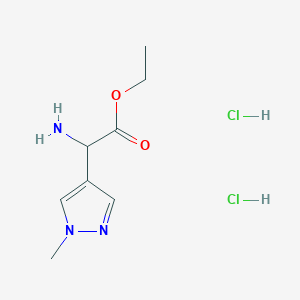
rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4R)-3-bencil-4-fluoropirrolidina clorhidrato, cis es un compuesto quiral con un potencial significativo en diversos campos de la investigación científica. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un grupo bencilo y un átomo de flúor unido a un anillo de pirrolidina. La forma de sal de clorhidrato mejora su solubilidad y estabilidad, lo que lo hace adecuado para diversas aplicaciones.
Métodos De Preparación
La síntesis de rac-(3R,4R)-3-bencil-4-fluoropirrolidina clorhidrato, cis normalmente implica varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo bencilo: Este paso a menudo implica una reacción de sustitución nucleofílica donde un haluro de bencilo reacciona con el anillo de pirrolidina.
Formación de la sal de clorhidrato: El paso final implica la reacción de la base libre con ácido clorhídrico para formar la sal de clorhidrato.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de condiciones de reacción escalables.
Análisis De Reacciones Químicas
rac-(3R,4R)-3-bencil-4-fluoropirrolidina clorhidrato, cis puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que da como resultado la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones de bencilo o flúor, lo que lleva a la formación de varios derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, temperaturas controladas y catalizadores específicos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
rac-(3R,4R)-3-bencil-4-fluoropirrolidina clorhidrato, cis tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Este compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: Se puede utilizar en el estudio de las interacciones enzimáticas y la unión a receptores debido a su naturaleza quiral y sus características estructurales.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de rac-(3R,4R)-3-bencil-4-fluoropirrolidina clorhidrato, cis implica su interacción con objetivos moleculares específicos. Los grupos bencilo y flúor juegan un papel crucial en su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
rac-(3R,4R)-3-bencil-4-fluoropirrolidina clorhidrato, cis se puede comparar con otros compuestos similares, tales como:
rac-(3R,4R)-3-fluoro-4-metilpirrolidina clorhidrato: Este compuesto tiene un grupo metilo en lugar de un grupo bencilo, lo que lleva a diferentes propiedades químicas y biológicas.
rac-(3R,4R)-4-fluoro-oxolano-3-amina clorhidrato: Este compuesto tiene un anillo de oxolano en lugar de un anillo de pirrolidina, lo que da como resultado una reactividad y aplicaciones diferentes.
rac-(3R,4R)-3-fluoro-4-fenilpirrolidina clorhidrato: Este compuesto tiene un grupo fenilo en lugar de un grupo bencilo, lo que afecta su afinidad de unión y selectividad.
La singularidad de rac-(3R,4R)-3-bencil-4-fluoropirrolidina clorhidrato, cis radica en sus características estructurales específicas, que le confieren propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C11H15ClFN |
|---|---|
Peso molecular |
215.69 g/mol |
Nombre IUPAC |
3-benzyl-4-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H |
Clave InChI |
ZMRCVNPKGQFJOD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)F)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide](/img/structure/B12308934.png)
![2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12308948.png)

![rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate, cis](/img/structure/B12308962.png)
![2-[3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chroman-4-one](/img/structure/B12308972.png)
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol](/img/structure/B12308980.png)

![2,15-Dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylic acid](/img/structure/B12308990.png)
![azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12308996.png)
![rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans](/img/structure/B12308997.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)
![8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12309024.png)
